molecular formula C20H24FN3O3 B248694 N-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-3,4-dimethoxybenzamide

N-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-3,4-dimethoxybenzamide

Cat. No. B248694
M. Wt: 373.4 g/mol
InChI Key: FOBVKVKHCVYLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-3,4-dimethoxybenzamide, commonly known as FPBM, is a synthetic compound that belongs to the class of benzamide derivatives. FPBM has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of FPBM is not fully understood. However, it is believed to act as a partial agonist at the dopamine D3 receptor, which results in the modulation of dopamine release in the brain. This, in turn, affects the activity of other neurotransmitter systems, leading to the observed effects of FPBM on behavior and physiology.
Biochemical and Physiological Effects:
FPBM has been shown to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, as well as to enhance the reinforcing effects of drugs of abuse. FPBM has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.

Advantages and Limitations for Lab Experiments

FPBM has several advantages for use in lab experiments. It has a high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in behavior and physiology. FPBM is also relatively stable and can be easily synthesized in large quantities.
However, there are also limitations to the use of FPBM in lab experiments. For example, it has been shown to have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results. Additionally, the effects of FPBM can vary depending on the dose and route of administration, which can make it difficult to compare results across studies.

Future Directions

There are several future directions for research on FPBM. One area of interest is the development of more selective D3 receptor agonists that can be used to study the role of this receptor in behavior and physiology. Another area of interest is the investigation of the effects of FPBM on other neurotransmitter systems, such as glutamate and GABA. Finally, there is a need for more research on the long-term effects of FPBM on behavior and physiology, as well as its potential therapeutic applications.

Synthesis Methods

FPBM can be synthesized using a multistep process that involves the reaction of 4-fluoroaniline with piperazine in the presence of a coupling reagent, followed by the reaction of the resulting intermediate with 3,4-dimethoxybenzoyl chloride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

FPBM has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. FPBM has also been shown to modulate the activity of other neurotransmitter systems, including serotonin and norepinephrine.

properties

Product Name

N-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-3,4-dimethoxybenzamide

Molecular Formula

C20H24FN3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C20H24FN3O3/c1-26-18-8-3-15(13-19(18)27-2)20(25)22-14-23-9-11-24(12-10-23)17-6-4-16(21)5-7-17/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)

InChI Key

FOBVKVKHCVYLHJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCN2CCN(CC2)C3=CC=C(C=C3)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCN2CCN(CC2)C3=CC=C(C=C3)F)OC

Origin of Product

United States

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